molecular formula C10H12ClNO2 B162384 Methyl isoindoline-5-carboxylate hydrochloride CAS No. 127168-93-8

Methyl isoindoline-5-carboxylate hydrochloride

Cat. No. B162384
M. Wt: 213.66 g/mol
InChI Key: UCJNRYHJEDJKAI-UHFFFAOYSA-N
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Description

“Methyl isoindoline-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 127168-93-8 . It has a molecular weight of 213.66 and its IUPAC name is methyl 5-isoindolinecarboxylate hydrochloride . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl isoindoline-5-carboxylate hydrochloride” is 1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmacology

Methyl isoindoline-5-carboxylate hydrochloride: is a compound with potential applications in pharmacology. It can be used as an intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of additional functional groups that can modulate the biological activity of the final compound .

Organic Synthesis

In organic synthesis, this chemical serves as a versatile intermediate. It can be utilized in the construction of complex organic molecules, particularly those containing the isoindoline moiety. This moiety is a common feature in many natural products and pharmaceuticals, making Methyl isoindoline-5-carboxylate hydrochloride a valuable starting point for synthetic routes .

Materials Science

The applications of Methyl isoindoline-5-carboxylate hydrochloride in materials science are linked to its potential use in the synthesis of novel organic materials. Its molecular structure could be incorporated into polymers or small molecules that have specific electronic, optical, or mechanical properties.

Biochemistry Research

This compound may also find applications in biochemistry research, particularly in the study of isoindoline-related biological pathways. It could be used to synthesize probes or inhibitors that help in understanding the function of enzymes or receptors that interact with isoindoline derivatives .

Environmental Science

Lastly, Methyl isoindoline-5-carboxylate hydrochloride could be explored for environmental science applications. It might be used in the study of environmental degradation of isoindoline compounds or in the development of new methods for detecting such compounds in environmental samples .

Safety And Hazards

“Methyl isoindoline-5-carboxylate hydrochloride” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNRYHJEDJKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600394
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoindoline-5-carboxylate hydrochloride

CAS RN

127168-93-8
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate (0.82 g, 2.76 mmol) and 20% palladium hydroxide on carbon (0.194 g, 0.276 mmol) in methanol (25 mL) was added concentrated HCl (0.41 mL, 0.11 mmol). The mixture was degassed and stirred under a balloon atmosphere of H2 for two days. Additional 20% palladium hydroxide on carbon (0.08 g, 0.11 mmol) was then added and the reaction was continued for an additional day. The insolubles were removed via filtration through Clite and the solution was concentrated. Further drying under vacuum afforded a white powder (0.527 g, 91%). LCMS: (FA) ES+ 179. 1H NMR (d6-DMSO, 400 MHz) δ 9.71 (br s, 2H), 8.01 (s, 1H), 7.96 (d, J=8.0 Hz, 1H), 7.55 (d, J=7.7 Hz 2H), 4.56 (d, J=6.0 Hz, 4H), 3.87 (s, 3H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.194 g
Type
catalyst
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0.08 g
Type
catalyst
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

10% Pd/C (4.3 g) was added to a solution of methyl 2-benzylisoindoline-5-carboxylate hydrochloride (43 g; 1 equiv.) in 800 ml of methanol. The mixture was hydrogenated for 90 minutes at 60 mm hydrogen. When the conversion was complete, the reaction mixture was filtered, the filtrate was concentrated under reduced pressure and the crude product was recrystallised from chloroform. In this manner the desired product (25.39 g; 84%) was obtained in the form of a white solid having a purity of 98.63%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.3 g
Type
catalyst
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl isoindoline-5-carboxylate hydrochloride
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Methyl isoindoline-5-carboxylate hydrochloride
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Methyl isoindoline-5-carboxylate hydrochloride
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Methyl isoindoline-5-carboxylate hydrochloride
Reactant of Route 5
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Methyl isoindoline-5-carboxylate hydrochloride
Reactant of Route 6
Methyl isoindoline-5-carboxylate hydrochloride

Citations

For This Compound
1
Citations
D Zhu, H Huang, DM Pinkas, J Luo… - Journal of medicinal …, 2019 - ACS Publications
… To methyl isoindoline-5-carboxylate hydrochloride 37 (90 mg, 0.42 mmol) in DMF were added 5-chloromethylpyrimidine (65 mg, 0.41 mmol) and potassium carbonate (145 mg, 1.05 …
Number of citations: 40 pubs.acs.org

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